molecular formula C12H12ClFO B1324762 3-Chloro-5-fluorophenyl cyclopentyl ketone CAS No. 898791-72-5

3-Chloro-5-fluorophenyl cyclopentyl ketone

Cat. No.: B1324762
CAS No.: 898791-72-5
M. Wt: 226.67 g/mol
InChI Key: UEMVNUHMBXUTLH-UHFFFAOYSA-N
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Description

3-Chloro-5-fluorophenyl cyclopentyl ketone is an organic compound with the molecular formula C12H12ClFO It is characterized by the presence of a cyclopentyl ketone group attached to a 3-chloro-5-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl cyclopentyl ketone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzene and cyclopentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the 3-chloro-5-fluorobenzene.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the aryl halide and the cyclopentanone.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl cyclopentyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-Chloro-5-fluorophenyl cyclopentyl ketone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl cyclopentyl ketone involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluorophenyl methyl ketone: Similar structure but with a methyl group instead of a cyclopentyl group.

    3-Chloro-5-fluorophenyl ethyl ketone: Similar structure but with an ethyl group instead of a cyclopentyl group.

    3-Chloro-5-fluorophenyl propyl ketone: Similar structure but with a propyl group instead of a cyclopentyl group.

Uniqueness

3-Chloro-5-fluorophenyl cyclopentyl ketone is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMVNUHMBXUTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642576
Record name (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-72-5
Record name (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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